Clopidogrel hydrobromide

Description

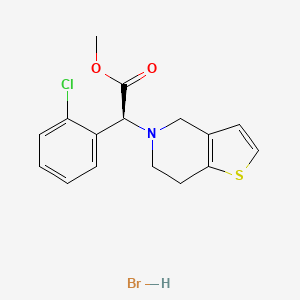

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

120202-67-7 |

|---|---|

Molecular Formula |

C16H17BrClNO2S |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrobromide |

InChI |

InChI=1S/C16H16ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1 |

InChI Key |

QKLHYWAZTQRTBR-RSAXXLAASA-N |

SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Br |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Br |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Br |

Other CAS No. |

120202-67-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Clopidogrel Hydrobromide on the P2Y12 Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Clopidogrel (B1663587) is a cornerstone antiplatelet therapy, acting as an irreversible antagonist of the P2Y12 receptor, a critical component in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. This document provides a detailed examination of the molecular mechanisms underpinning the action of clopidogrel hydrobromide. It covers the metabolic activation of this prodrug, the specifics of its covalent interaction with the P2Y12 receptor, and the subsequent disruption of downstream signaling pathways. Quantitative data on its inhibitory effects are summarized, and key experimental protocols for its characterization are detailed.

Introduction: The P2Y12 Receptor in Hemostasis and Thrombosis

Platelet activation and aggregation are pivotal processes in both hemostasis and the pathophysiology of arterial thrombosis. Adenosine diphosphate (ADP) is a key platelet agonist that, upon release from dense granules of activated platelets or damaged cells, amplifies the thrombotic response.[1] ADP exerts its effects by binding to two G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[1][2] While the P2Y1 receptor is involved in initiating reversible aggregation, the P2Y12 receptor is essential for a complete and sustained aggregation response, making it a prime target for antithrombotic therapies.[2] Clopidogrel, a thienopyridine derivative, specifically and irreversibly inhibits the P2Y12 receptor, forming the basis of its clinical efficacy in preventing atherothrombotic events.[3][4]

Metabolic Activation of Clopidogrel

Clopidogrel itself is a prodrug, meaning it is inactive upon administration and requires hepatic metabolism to be converted into its pharmacologically active form.[3][5] Approximately 85% of an oral dose is hydrolyzed by esterases into an inactive carboxylic acid derivative.[3][4] The remaining 15% undergoes a two-step oxidative process mediated by hepatic cytochrome P450 (CYP) enzymes.[3][4][6]

-

Step 1: Clopidogrel is first oxidized to an intermediate metabolite, 2-oxo-clopidogrel.[3][4][6] Several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19, are involved in this step.[3][4]

-

Step 2: The thiolactone ring of 2-oxo-clopidogrel is then opened, a step involving CYP3A4, CYP2C9, CYP2C19, and CYP2B6, to generate the active thiol metabolite.[4][6]

This active metabolite is unstable but possesses a reactive thiol group (-SH) that is crucial for its interaction with the P2Y12 receptor.[3][7]

Molecular Interaction with the P2Y12 Receptor

The mechanism of P2Y12 inhibition by clopidogrel's active metabolite is highly specific and irreversible. The reactive thiol group of the metabolite forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[1][6][8] This covalent modification permanently inactivates the receptor for the lifespan of the platelet, which is approximately 7 to 10 days.[3][4][7]

While initial studies suggested the involvement of two cysteine residues, Cys17 and Cys270[9][10], subsequent research using site-directed mutagenesis has pointed to the involvement of Cys97, located within the first extracellular loop of the P2Y12 receptor, as a key site for this interaction.[1][11][12] This irreversible binding prevents ADP from docking with and activating the receptor, thereby blocking all subsequent downstream signaling events.[3][13]

Downstream Signaling of the P2Y12 Receptor

The P2Y12 receptor is a Gi protein-coupled receptor.[2][8] Its activation by ADP triggers two main signaling cascades that culminate in platelet activation and aggregation.

The Adenylyl Cyclase/cAMP Pathway

Upon ADP binding, the Gαi subunit of the coupled G-protein is activated, which in turn inhibits the enzyme adenylyl cyclase.[2][8][9] This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[8][14] cAMP normally activates Protein Kinase A (PKA), which then phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP).[14][15] Phosphorylated VASP (VASP-P) is an inhibitor of platelet activation, preventing the conformational change of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[9] Therefore, by inhibiting adenylyl cyclase and lowering cAMP, P2Y12 activation leads to reduced VASP phosphorylation, relieving this inhibition and promoting GPIIb/IIIa activation and subsequent platelet aggregation.[8][9]

The Phosphoinositide 3-Kinase (PI3K) Pathway

The Gβγ subunits released upon Gi activation stimulate the Phosphoinositide 3-Kinase (PI3K) pathway.[2][8] This activation leads to the stimulation of Akt (also known as Protein Kinase B), which activates downstream substrates, contributing to granule secretion and the stabilization of platelet aggregates.[8]

Mechanism of Inhibition by Clopidogrel's Active Metabolite

By irreversibly binding to and inactivating the P2Y12 receptor, the active metabolite of clopidogrel prevents ADP from initiating the downstream signaling cascade. The inhibition of the Gi protein pathway means adenylyl cyclase is no longer suppressed. This results in maintained or increased intracellular cAMP levels, leading to sustained PKA activity and VASP phosphorylation.[9][14] The persistent phosphorylation of VASP maintains its inhibitory effect on the GPIIb/IIIa receptor, thereby preventing platelet aggregation.[9] This mechanism specifically targets the ADP-dependent amplification of platelet activation, leaving other activation pathways (e.g., thrombin-induced) partially intact.

Quantitative Assessment of P2Y12 Inhibition

The effect of clopidogrel on platelet function can be quantified using various laboratory assays. The data below summarize key metrics from the literature.

Table 1: In Vitro Potency of Clopidogrel Active Metabolite

| Parameter | Value | Assay | Source |

|---|

| IC50 | 0.30 µmol/L | ADP-induced platelet aggregation |[16] |

Table 2: Ex Vivo Measures of Platelet Inhibition After Clopidogrel Administration

| Assay | Metric | Baseline (Pre-Clopidogrel) | Post-Clopidogrel | Source |

|---|---|---|---|---|

| VASP Phosphorylation | Platelet Reactivity Index (PRI) | 28.84 ± 28.52% | 1.69 ± 12.39% | [17] |

| VerifyNow P2Y12 | P2Y12 Reaction Units (PRU) | N/A | Mean 64.0 ± 25.3% reduction |[18] |

Key Experimental Methodologies

Characterizing the interaction between clopidogrel's active metabolite and the P2Y12 receptor requires a suite of specialized assays.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to its receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of the clopidogrel active metabolite for the P2Y12 receptor.

-

Methodology:

-

Receptor Source: Human platelet membranes or cell lines recombinantly expressing the human P2Y12 receptor are prepared.[19]

-

Radioligand: A specific, high-affinity radiolabeled P2Y12 antagonist, such as [³H]PSB-0413, is used.[19]

-

Procedure: A constant concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound (clopidogrel active metabolite).[19]

-

Separation: After reaching equilibrium, bound and free radioligand are separated via rapid filtration through glass fiber filters.[19]

-

Detection: The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.[19]

-

Data Analysis: A competition curve is generated, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[19]

-

Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is a gold-standard method for assessing platelet function.

-

Objective: To measure the extent of platelet aggregation in response to an agonist (ADP) and the inhibitory effect of clopidogrel.

-

Methodology:

-

Sample Preparation: Human whole blood is collected in citrate (B86180) anticoagulant. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed, with the remaining sample centrifuged at a high speed to obtain platelet-poor plasma (PPP), which serves as a blank.

-

Procedure: A sample of PRP is placed in a cuvette in an aggregometer, which passes a light beam through the sample to a photocell. The baseline light transmission is set.

-

Agonist Addition: A platelet agonist, such as ADP (typically 5–20 µmol/L), is added to the PRP to induce aggregation.

-

Detection: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the photocell. This change in light transmission is recorded over time.

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of the PPP sample. The effect of clopidogrel is determined by comparing aggregation in samples from treated versus untreated subjects.

-

VASP Phosphorylation Assay by Flow Cytometry

This assay is a highly specific method to measure the functional status of the P2Y12 signaling pathway.[14]

-

Objective: To quantify the level of P2Y12 receptor inhibition by measuring the phosphorylation state of intraplatelet VASP.[14][20]

-

Methodology:

-

Sample Preparation: Human whole blood is collected in citrate anticoagulant.[14]

-

Incubation: Aliquots of whole blood are incubated with two different reagent sets: (a) Prostaglandin E1 (PGE1) alone, which stimulates the cAMP pathway and leads to VASP phosphorylation, and (b) PGE1 plus ADP.[14][21] In uninhibited platelets, ADP will activate P2Y12 and counteract the effect of PGE1, resulting in less VASP phosphorylation.[14][21]

-

Fixation and Permeabilization: Platelets are fixed with a reagent like formaldehyde (B43269) and then permeabilized to allow antibodies to access intracellular proteins.[14][20]

-

Immunostaining: The cells are incubated with a fluorescently-labeled primary monoclonal antibody specific for phosphorylated VASP (VASP-P).[14][20]

-

Detection: The samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the platelet population is measured for both conditions (PGE1 alone and PGE1 + ADP).[14]

-

Data Analysis: A Platelet Reactivity Index (PRI) is calculated using the MFI values, reflecting the degree of P2Y12-mediated inhibition of VASP phosphorylation.[14] The formula is: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100. A low PRI value indicates significant P2Y12 inhibition.[14]

-

Conclusion

The antiplatelet effect of this compound is mediated exclusively through the irreversible inhibition of the platelet P2Y12 receptor by its active thiol metabolite. This process involves hepatic bioactivation, formation of a covalent disulfide bond with cysteine residues on the receptor, and the subsequent abrogation of Gi-coupled signaling. The resulting increase in intracellular cAMP and VASP phosphorylation prevents the activation of the GPIIb/IIIa complex, ultimately inhibiting ADP-mediated platelet aggregation. This detailed understanding of its mechanism of action is crucial for the development of new antiplatelet agents and for optimizing therapeutic strategies in patients with atherothrombotic diseases.

References

- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clopidogrel Active Metabolite for Research [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inactivation of the human P2Y12 receptor by thiol reagents requires interaction with both extracellular cysteine residues, Cys17 and Cys270 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]

- 13. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 21. biocytex.fr [biocytex.fr]

A Technical Guide to the Molecular Structure and Chemical Properties of Clopidogrel Hydrobromide

Abstract: Clopidogrel (B1663587) is a critical antiplatelet agent used extensively in the prevention of atherothrombotic events. As a prodrug, its efficacy is dependent on its metabolic activation and subsequent interaction with the P2Y12 receptor. The selection of a suitable salt form, such as hydrobromide, is paramount for ensuring optimal physicochemical properties like stability and solubility, which are critical for drug formulation and bioavailability. This technical guide provides an in-depth analysis of the molecular structure, physicochemical characteristics, and mechanism of action of Clopidogrel hydrobromide. It includes detailed experimental protocols for its characterization and quantification, targeting researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

Clopidogrel is a thienopyridine derivative characterized by a stereogenic center, with the S-(+)-enantiomer possessing the desired pharmacological activity.[1][2][3] The hydrobromide salt form is selected to improve the compound's stability and handling properties.

Chemical Identity

The fundamental structural and identifying information for this compound is summarized below. The molecular formula and weight can vary depending on the hydration state.[4][5]

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate; hydrobromide[4][6] |

| CAS Number | 120202-67-7[6][7] |

| Molecular Formula | C₁₆H₁₆ClNO₂S · HBr[6][7] |

| Molecular Weight | 402.73 g/mol [6] |

| Synonyms | Methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H) acetate (B1210297) hydrobromide[6] |

Crystalline Structure

The solid-state properties of an active pharmaceutical ingredient (API) are dictated by its crystalline structure. Clopidogrel salts, including the hydrobromide, are known to exhibit polymorphism, where different crystalline forms can possess distinct physical properties.[8] Crystalline Form I of this compound has been identified and is characterized by specific interplanar spacings in its X-ray powder diffraction (XRPD) pattern, with key reflections at d = 0.401, 0.439, and 0.317 nm.[9] The analysis of crystalline structure is crucial as it directly impacts the drug's stability, dissolution rate, and ultimately, its bioavailability.[8][10]

Physicochemical Properties

The physicochemical properties of this compound are essential for formulation development and predicting its behavior in vivo. Key quantitative data are presented in the table below.

| Property | Value | Notes |

| Appearance | White to off-white powder[11] | Property is for the closely related bisulfate salt. |

| Solubility | pH-dependent; freely soluble at pH 1, practically insoluble at neutral pH[11][12][13] | High solubility in acidic media facilitates dissolution in the stomach. |

| pKa | 4.55[13][14] | The basicity of the tertiary amine is relevant for salt formation and solubility. |

| LogP (Octanol-Water) | 3.84 - 4.03[3][14] | Indicates high lipophilicity, consistent with high membrane permeability. |

| Optical Rotation | Approx. +56°[11] | Confirms the presence of the dextrorotatory S-enantiomer. |

Mechanism of Action and Signaling Pathway

Clopidogrel exerts its antiplatelet effect through a multi-step process involving metabolic activation and irreversible receptor inhibition.

Bioactivation of Clopidogrel

Clopidogrel is a prodrug that is inactive in its administered form.[1][11][15] Following oral administration and absorption, approximately 85% is hydrolyzed by esterases to an inactive carboxylic acid derivative.[15][16] The remaining 15% undergoes a crucial two-step oxidative metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, to form the active thiol metabolite.[1][15][16] CYP2C19 plays a major role in both steps, with contributions from other enzymes like CYP1A2, CYP2B6, and CYP3A4.[15][16]

Inhibition of the P2Y12 Receptor

The active thiol metabolite specifically and irreversibly binds to the platelet P2Y12 receptor.[1][17][18] The P2Y12 receptor is a Gi protein-coupled receptor that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), inhibits adenylyl cyclase.[17] This inhibition leads to decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), thereby decreasing the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[17] The unphosphorylated form of VASP is active and promotes the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, leading to platelet aggregation.

By irreversibly binding to P2Y12, Clopidogrel's active metabolite prevents ADP-mediated inhibition of adenylyl cyclase, thus maintaining high cAMP levels and keeping VASP in its phosphorylated, inactive state.[17] This ultimately prevents GPIIb/IIIa activation and inhibits platelet aggregation for the lifespan of the platelet (7-10 days).[11][15]

Key Experimental Protocols

The characterization and quantification of this compound rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Chromatographic Analysis (Purity and Quantification)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing Clopidogrel in bulk and pharmaceutical dosage forms due to its high precision and sensitivity.[19][20] For bioanalytical applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for its superior sensitivity and selectivity in complex biological matrices.[21][22]

Methodology: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19][23]

-

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (ACN) and an aqueous buffer (e.g., phosphate (B84403) buffer pH 4.0) in an isocratic ratio (e.g., 68:32 v/v).[23]

-

Flow Rate: 1.0 mL/min.[23]

-

Detection Wavelength: 220 nm.[23]

-

Injection Volume: 20 µL.[23]

-

Standard Preparation: A stock solution of Clopidogrel reference standard is prepared in the mobile phase or ACN (e.g., 100 µg/mL) and serially diluted to create a calibration curve.[23]

-

Sample Preparation: An accurately weighed amount of the bulk drug or powdered tablets is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.[19]

-

Analysis: The retention time and peak area of the analyte are compared against the calibration curve to determine its concentration.

Structural Elucidation and Solid-State Characterization

Methodology: Powder X-Ray Diffraction (PXRD) PXRD is the primary technique for identifying the crystalline form of this compound and distinguishing between different polymorphs.[8][10]

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range (e.g., 3° to 40°) at a specified scan rate.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. The positions (2θ values) and relative intensities of the diffraction peaks are compared to reference patterns of known polymorphs to confirm the sample's identity.[10]

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure in solution and the solid state. ¹H and ¹³C NMR are used for structural confirmation, while solid-state NMR (ssNMR) can differentiate between polymorphs by detecting differences in the chemical environment of atoms in the crystal lattice.[24][25]

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation (¹H NMR): The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Collection: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are acquired.

-

Analysis: The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm the molecular structure corresponds to Clopidogrel. Differences in ssNMR spectra between batches can indicate polymorphic differences.[24]

Determination of Physicochemical Properties

Methodology: Solubility Determination (Shake-Flask Method) This protocol determines the equilibrium solubility of this compound in various aqueous media, reflecting its pH-dependent solubility.[12]

-

Materials: pH buffers (e.g., pH 1.2, 4.5, 6.8), distilled water, orbital shaker, centrifuge, and a validated analytical method (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of this compound powder to vials containing the different aqueous media.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After shaking, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a supernatant aliquot, filter it (e.g., 0.45 µm), and dilute it appropriately.

-

Quantify the concentration of dissolved Clopidogrel in the diluted supernatant using a pre-validated HPLC-UV method.[26]

-

Conclusion

This compound is a well-characterized API whose therapeutic utility is underpinned by its specific molecular structure and chemical properties. Its nature as a prodrug necessitates a complex hepatic bioactivation, leading to an active metabolite that irreversibly inhibits the P2Y12 signaling pathway, the cornerstone of its antiplatelet activity. The physicochemical properties of the hydrobromide salt, particularly its pH-dependent solubility, are critical considerations for ensuring adequate dissolution and bioavailability. The experimental protocols detailed herein, from chromatographic quantification to solid-state characterization, provide a robust framework for the quality control, development, and scientific investigation of this vital medication. A thorough understanding of these technical aspects is essential for any professional engaged in the research and development of antiplatelet therapies.

References

- 1. Clopidogrel - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound monohydrate | C16H19BrClNO3S | CID 67019436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [drugfuture.com]

- 8. scielo.br [scielo.br]

- 9. CZ295244B6 - this compound in crystalline form I and process for its preparation - Google Patents [patents.google.com]

- 10. archive.sciendo.com [archive.sciendo.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Design, development and evaluation of clopidogrel bisulfate floating tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Showing Compound Clopidogrel (FDB023584) - FooDB [foodb.ca]

- 15. ClinPGx [clinpgx.org]

- 16. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rjptonline.org [rjptonline.org]

- 20. ajpaonline.com [ajpaonline.com]

- 21. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mjas.analis.com.my [mjas.analis.com.my]

- 24. researchgate.net [researchgate.net]

- 25. Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rjptonline.org [rjptonline.org]

A Technical Guide to the Early Research and Comparative Analysis of Clopidogrel Hydrobromide and Bisulfate Salt Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587), a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. The selection of an appropriate salt form is a critical step in the early development of a solid oral dosage form, profoundly impacting the drug's stability, manufacturability, and bioavailability. This technical guide provides an in-depth comparative analysis of two key salt forms of clopidogrel investigated in early research: the hydrobromide and the commercially successful bisulfate salt. This document synthesizes data from foundational preformulation studies, outlining the experimental protocols used to characterize these salts and presenting a quantitative comparison of their physicochemical properties. Furthermore, it details the synthesis methodologies for both salt forms and illustrates the P2Y12 signaling pathway, the target of clopidogrel's therapeutic action.

Introduction

The thienopyridine derivative, clopidogrel, functions as a prodrug, the active metabolite of which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet aggregation.[1][2] The journey from the discovery of the active pharmaceutical ingredient (API) to a marketable drug product is fraught with challenges, a significant one being the selection of an optimal salt form. Early research into clopidogrel explored various salt forms, including the hydrochloride, hydrobromide, and bisulfate, to identify a candidate with desirable physicochemical characteristics for formulation into a stable and effective dosage form.[3][4]

The bisulfate salt of clopidogrel ultimately emerged as the preferred form for the commercial product, Plavix®, primarily due to its favorable stability and manufacturing properties.[5] However, an examination of the early comparative research, particularly against the hydrobromide salt, offers valuable insights for drug development professionals. This guide focuses on the foundational scientific investigations that underpinned this critical decision-making process.

Comparative Physicochemical Properties

A comprehensive preformulation study characterized and compared various clopidogrel acid addition salts, providing crucial data on their physicochemical properties.[3] The following tables summarize the key quantitative data for the hydrobromide and bisulfate salts from this early research.

Table 1: Thermal Analysis Data

| Salt Form | Melting Onset Temperature (°C) | Melting Peak Temperature (°C) | Enthalpy of Fusion (kJ/mol) |

| Clopidogrel Hydrobromide (monohydrate) | Not clearly defined due to dehydration | ~140 (decomposition) | Not Applicable |

| Clopidogrel Bisulfate (Form I) | 181.7 | 185.5 | 31.43 |

| Clopidogrel Bisulfate (Form 2) | 178.7 | 181.7 | 36.36 |

Data sourced from a preformulation study.[3]

Table 2: Solubility Data

| Salt Form | Solubility in 0.1 M HCl (pH 1.2) (mmol/L) | Solubility in Acetate (B1210297) Buffer (pH 4.5) (mmol/L) | Solubility in Phosphate (B84403) Buffer (pH 6.8) (mmol/L) | Solubility in Purified Water (pH 5.5) (mmol/L) |

| This compound hydrate (B1144303) (Form 1) | > 200 | ~1.5 | ~0.1 | ~2.0 |

| Clopidogrel Bisulfate (Form 1) | > 200 | ~1.2 | ~0.1 | ~2.5 |

| Clopidogrel Bisulfate (Form 2) | > 200 | ~1.0 | ~0.1 | ~2.2 |

Solubility determined at 37°C. Data sourced from a preformulation study.[3][6]

Table 3: Hygroscopicity Data

| Salt Form | Water Uptake at 80% Relative Humidity | Hygroscopicity Classification |

| This compound | ~0.5% | Slightly Hygroscopic |

| Clopidogrel Bisulfate (Forms 1 & 2) | > 2% | Hygroscopic |

Data interpreted from dynamic vapor sorption analysis in a preformulation study.[3]

Experimental Protocols

The following sections detail the methodologies employed in the early research to characterize and compare this compound and bisulfate.

Synthesis of Clopidogrel Salts

3.1.1. Synthesis of Clopidogrel Bisulfate (Form I)

The synthesis of clopidogrel bisulfate Form I is typically achieved through reactive crystallization.[7][8]

-

Step 1: Preparation of Clopidogrel Base. Racemic clopidogrel base is prepared according to methods described in the literature, such as the process outlined in U.S. Patent No. 4,529,596.[5] The dextrorotatory (+)-(S)-enantiomer is then isolated by resolution, for example, by forming a salt with an optically active acid like L-camphor-10-sulfonic acid in acetone.[5] The desired enantiomer is then liberated from the salt by treatment with a base.

-

Step 2: Salt Formation. The isolated (+)-(S)-clopidogrel base is dissolved in a suitable organic solvent, such as ethyl acetate.[5]

-

Step 3: Crystallization. A stoichiometric amount of concentrated sulfuric acid is added to the solution of the base at room temperature with stirring.[5]

-

Step 4: Isolation. The reaction mixture is heated to reflux for approximately one hour and then cooled to room temperature. The precipitated clopidogrel bisulfate Form I is collected by filtration, washed with the solvent, and dried under vacuum.[5]

3.1.2. Synthesis of this compound

The hydrobromide salt can be prepared by a similar acid-base reaction.

-

Step 1: Preparation of Clopidogrel Base. The (+)-(S)-clopidogrel base is prepared as described in section 3.1.1.

-

Step 2: Salt Formation and Crystallization. The clopidogrel base is dissolved in a suitable solvent. A solution of hydrobromic acid is then added to precipitate the this compound salt. The specific solvent and crystallization conditions would be optimized to yield a stable crystalline form. Early patents mention the existence of this salt, though detailed synthesis protocols in early public literature are less common than for the bisulfate form.[4]

Physicochemical Characterization

3.2.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion of the salt forms.

-

Apparatus: A standard differential scanning calorimeter.

-

Procedure:

-

A small sample (typically 2-5 mg) of the clopidogrel salt is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed.

-

The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge.[3][9]

-

An empty sealed pan is used as a reference.

-

The heat flow to the sample is monitored as a function of temperature, and the melting endotherm is recorded.

-

3.2.2. X-Ray Powder Diffraction (XRPD)

-

Objective: To characterize the crystalline structure of the salt forms.

-

Apparatus: A powder X-ray diffractometer.

-

Procedure:

-

The sample is finely powdered and packed into a sample holder.

-

The sample is irradiated with monochromatic X-rays (typically CuKα radiation).[10][11]

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is unique to the crystalline form and provides information about the crystal lattice.

-

3.2.3. Solubility Determination

-

Objective: To measure the equilibrium solubility of the clopidogrel salts in various aqueous media.

-

Procedure:

-

An excess amount of the clopidogrel salt is added to a known volume of the test medium (e.g., 0.1 M HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8, and purified water).[3][6]

-

The resulting suspension is agitated, typically in a shaking water bath, at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).[6]

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of clopidogrel in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

-

3.2.4. Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

-

Objective: To evaluate the moisture sorption and desorption characteristics of the salt forms.

-

Apparatus: A dynamic vapor sorption analyzer.

-

Procedure:

-

A sample of the clopidogrel salt is placed in the DVS instrument.

-

The sample is dried under a stream of dry nitrogen until a stable weight is achieved.

-

The relative humidity (RH) of the nitrogen stream is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the change in sample mass is recorded at each step until equilibrium is reached.[3]

-

The RH is then decreased in a similar stepwise manner to obtain the desorption isotherm.

-

The amount of water absorbed at different RH levels is calculated.

-

Mechanism of Action: The P2Y12 Signaling Pathway

Clopidogrel's antiplatelet effect is mediated through the irreversible inhibition of the P2Y12 receptor, a key player in ADP-induced platelet activation and aggregation. The following diagram illustrates the signaling pathway.

Caption: P2Y12 signaling pathway and the inhibitory action of clopidogrel's active metabolite.

Discussion and Conclusion

The early preformulation research on clopidogrel salts provided a clear rationale for the selection of the bisulfate form for commercial development. While both the hydrobromide and bisulfate salts exhibit high solubility in acidic environments, which is beneficial for absorption in the upper gastrointestinal tract, the bisulfate salt's higher melting point suggests greater thermal stability.[3]

A key differentiator identified in early studies was hygroscopicity. The bisulfate salt was found to be more hygroscopic than the hydrobromide monohydrate.[3] While lower hygroscopicity is generally preferred, the consistent crystalline nature and well-defined polymorphic forms of the bisulfate salt likely offered better control during manufacturing and formulation development compared to potentially more variable hydration states of other salts. The challenges associated with the hygroscopicity of the bisulfate salt were ultimately addressed through formulation strategies and appropriate packaging.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1903046B1 - New clopidogrel salt and its crystalline forms - Google Patents [patents.google.com]

- 5. US7291735B2 - Process for the manufacture of (+)-(s)-clopidogrel bisulfate form-1 - Google Patents [patents.google.com]

- 6. In Vitro–In Silico Approach in the Development of Clopidogrel Solid Dispersion Formulations [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. archive.sciendo.com [archive.sciendo.com]

- 11. scielo.br [scielo.br]

An In-Depth Technical Guide to the In-Vitro Antiplatelet Activity of Clopidogrel Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clopidogrel (B1663587) is a cornerstone antiplatelet therapy, administered as a prodrug that requires hepatic biotransformation into a potent, active thiol metabolite.[1][2][3][4] This active metabolite exerts its antithrombotic effects by selectively and irreversibly inhibiting the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface.[5][6][7][8] This guide provides a comprehensive technical overview of the in-vitro methodologies used to characterize the antiplatelet activity of Clopidogrel. It details the core mechanism of action, standardized experimental protocols for assessing platelet inhibition, and presents key quantitative data from relevant studies. The included diagrams and workflows are intended to serve as a practical reference for researchers in the field.

Core Mechanism of Action

Clopidogrel itself is inactive in vitro.[2][4] Its antiplatelet properties are entirely dependent on its conversion to an active metabolite. This process occurs primarily in the liver and involves two sequential oxidative steps mediated by the cytochrome P450 (CYP) enzyme system.[1][3]

2.1 Metabolic Activation Pathway

The initial step involves the oxidation of the parent clopidogrel molecule to 2-oxo-clopidogrel. This reaction is catalyzed by several CYP isoenzymes, including CYP1A2, CYP2B6, and CYP2C19.[1][3] Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite.[1][2] This second step involves contributions from CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][3] The active metabolite contains a highly reactive thiol group that is crucial for its pharmacological activity.[2][9] A significant portion, approximately 85%, of the absorbed clopidogrel dose is hydrolyzed by esterases into an inactive carboxylic acid derivative, which does not contribute to the antiplatelet effect.[1][10]

References

- 1. ClinPGx [clinpgx.org]

- 2. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. novapublishers.com [novapublishers.com]

- 4. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. scispace.com [scispace.com]

- 8. Clopidogrel - Wikipedia [en.wikipedia.org]

- 9. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Clopidogrel Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587) is an antiplatelet agent belonging to the thienopyridine class, crucial in the prevention of atherothrombotic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease. Administered as a prodrug, clopidogrel requires in vivo biotransformation to its active form to exert its therapeutic effect. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of clopidogrel hydrobromide, with a focus on its absorption, distribution, metabolic pathways, and excretion. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development in this area.

Pharmacokinetics

Clopidogrel's journey through the body is characterized by rapid absorption and extensive metabolism. Understanding its pharmacokinetic profile is essential for optimizing its clinical efficacy and minimizing variability in patient response.

Absorption

Following oral administration, clopidogrel is rapidly absorbed from the gastrointestinal tract.[1] However, its systemic bioavailability is approximately 50%, a figure derived from the urinary excretion of its metabolites.[2][3] The parent drug itself is often undetectable in plasma due to its rapid and extensive metabolism.[4][5] Peak plasma levels of the main circulating inactive metabolite are typically observed about one hour after a 75 mg dose.[6] The absorption of clopidogrel is at least 50%, based on the urinary excretion of its metabolites.[3][6]

The presence of food has a minimal impact on the overall bioavailability of the active metabolite, as the area under the curve (AUC) remains largely unchanged.[2] However, a high-fat meal can decrease the maximum concentration (Cmax) of the active metabolite by 57%.[2] Intestinal absorption of clopidogrel is also influenced by the efflux transporter P-glycoprotein (ABCB1).[1][4]

Distribution

Clopidogrel and its primary circulating inactive metabolite are highly bound to human plasma proteins, approximately 98% and 94% respectively.[2][6] This binding is reversible and not saturable in vitro up to a concentration of 110 μg/mL.[6] The high degree of protein binding limits the volume of distribution of the drug.

Metabolism

The metabolism of clopidogrel is complex and follows two main pathways. A significant portion, around 85%, of the absorbed clopidogrel is hydrolyzed by carboxylesterases (primarily CES1) into an inactive carboxylic acid derivative (SR26334).[2][4][5] This is the major circulating metabolite in plasma.[7]

The remaining 15% of the absorbed dose undergoes a two-step oxidative process in the liver, mediated by cytochrome P450 (CYP) enzymes, to form the pharmacologically active thiol metabolite (R-130964).[1][8][9]

Step 1: Formation of 2-oxo-clopidogrel

The initial oxidative step involves the conversion of clopidogrel to the intermediate metabolite, 2-oxo-clopidogrel. This reaction is primarily catalyzed by CYP2C19, with contributions from CYP1A2 and CYP2B6.[4][10][11]

Step 2: Formation of the Active Thiol Metabolite

The intermediate, 2-oxo-clopidogrel, is then further metabolized to the active thiol metabolite. This second oxidative step is also predominantly mediated by CYP2C19, with involvement from CYP3A4, CYP2B6, and CYP2C9.[4][10] The active metabolite contains a reactive thiol group that forms a disulfide bridge with the P2Y12 receptor on platelets, leading to irreversible inhibition of ADP-induced platelet aggregation.[4][5][12]

The formation of the active metabolite is a critical determinant of clopidogrel's antiplatelet effect, and variability in the activity of CYP enzymes, particularly CYP2C19, due to genetic polymorphisms, can significantly impact clinical outcomes.

Excretion

Clopidogrel and its metabolites are eliminated from the body through both renal and fecal routes. Following a radiolabeled oral dose, approximately 50% of the radioactivity is recovered in the urine and about 46% in the feces over five days.[2][6] The elimination half-life of the parent clopidogrel is approximately 6 hours, while the active thiol metabolite has a much shorter half-life of about 30 minutes.[2] The major circulating inactive carboxylic acid metabolite has a half-life of around 8 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for clopidogrel and its metabolites.

Table 1: Pharmacokinetic Parameters of Clopidogrel and its Metabolites

| Parameter | Parent Clopidogrel | Active Thiol Metabolite | Inactive Carboxylic Acid Metabolite | Reference(s) |

| Bioavailability | ~50% (based on metabolites) | - | - | [2][3] |

| Time to Peak (Tmax) | ~45 minutes | ~30-60 minutes | ~1 hour | [3] |

| Plasma Protein Binding | ~98% | - | ~94% | [2][6] |

| Elimination Half-life | ~6 hours | ~30 minutes | ~8 hours | [2] |

Table 2: Influence of CYP2C19 Genotype on Active Metabolite Exposure

| CYP2C19 Metabolizer Status | Relative Active Metabolite Exposure | Clinical Implication | Reference(s) |

| Poor Metabolizers (PM) | Significantly reduced | Reduced antiplatelet effect, higher risk of cardiovascular events | |

| Intermediate Metabolizers (IM) | Reduced | Reduced antiplatelet effect | |

| Extensive (Normal) Metabolizers (EM) | Normal | Standard antiplatelet effect | |

| Ultrarapid Metabolizers (UM) | Increased | Potentially enhanced antiplatelet effect, increased bleeding risk | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of clopidogrel's pharmacokinetics and metabolism.

In Vitro Metabolism of Clopidogrel using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of clopidogrel in a controlled in vitro system mimicking hepatic metabolism.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture with human liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C for 5 minutes.

-

Initiation of Reaction: Add clopidogrel (e.g., 1 µM final concentration) to initiate the metabolic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining clopidogrel and the formed metabolites (2-oxo-clopidogrel and the derivatized active thiol metabolite).

Quantification of Clopidogrel and its Metabolites by LC-MS/MS

Objective: To accurately measure the concentrations of clopidogrel, its active thiol metabolite, and its inactive carboxylic acid metabolite in plasma samples.

Sample Preparation:

-

Stabilization of Active Metabolite: Due to the instability of the thiol group, the active metabolite must be stabilized immediately upon blood collection. This is typically achieved by adding a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone (MPB), to the collection tube.[10]

-

Protein Precipitation: To a plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile (e.g., 300 µL) containing an appropriate internal standard (e.g., deuterated clopidogrel).

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for clopidogrel, its derivatized active metabolite, the inactive carboxylic acid metabolite, and the internal standard.

Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA), including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[5][10]

CYP450 Inhibition Assay (Fluorometric Method)

Objective: To assess the potential of clopidogrel to inhibit the activity of specific CYP450 enzymes, such as CYP2C19.

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP2C19)

-

Fluorogenic probe substrate specific for the CYP enzyme (e.g., a substrate that is converted to a fluorescent product by CYP2C19)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

This compound (test inhibitor)

-

Known specific inhibitor for the CYP enzyme (positive control)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Solutions: Prepare stock solutions of the test compound (clopidogrel), the positive control inhibitor, and the fluorogenic substrate.

-

Reaction Mixture Preparation: In a 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the NADPH regenerating system to each well.

-

Inhibitor Addition: Add varying concentrations of clopidogrel or the positive control inhibitor to the respective wells. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for clopidogrel by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the fraction of clopidogrel and its metabolites that are bound to plasma proteins.

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)

-

Human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

This compound

-

LC-MS/MS system

Procedure:

-

Spike Plasma: Prepare a solution of clopidogrel in human plasma at a known concentration.

-

Assemble Dialysis Unit: Assemble the equilibrium dialysis unit with the dialysis membrane separating the plasma chamber from the buffer chamber.

-

Load Chambers: Add the spiked plasma to one chamber and PBS to the other chamber.

-

Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

-

Sample Analysis: Determine the concentration of clopidogrel in both the plasma and buffer samples using a validated LC-MS/MS method.

-

Calculation of Unbound Fraction (fu): The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Metabolic Pathways of Clopidogrel

Caption: Metabolic activation and inactivation pathways of clopidogrel.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for an in vitro clopidogrel metabolism study.

Preclinical Pharmacokinetic Study Workflow for an Oral Prodrug

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

The clinical utility of this compound is intrinsically linked to its complex pharmacokinetic and metabolic profile. As a prodrug, its efficacy is dependent on a two-step metabolic activation process primarily mediated by CYP2C19 and other CYP enzymes. The significant inter-individual variability in response to clopidogrel underscores the importance of a thorough understanding of its ADME properties. The data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to optimize antiplatelet therapies and develop novel agents with more predictable pharmacokinetic and pharmacodynamic profiles. Further research into the genetic and non-genetic factors influencing clopidogrel's metabolism will continue to be a critical area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 3. admescope.com [admescope.com]

- 4. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 9. CYP2C19 Inhibitor Assay Kit (Fluorometric) (ab211073) is not available | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

The Role of CYP2C19 in the Metabolic Activation of Clopidogrel Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587) hydrobromide is a cornerstone antiplatelet therapy for the prevention of atherothrombotic events. As a prodrug, its efficacy is critically dependent on its metabolic activation to an active thiol metabolite, a process in which the cytochrome P450 enzyme, CYP2C19, plays a pivotal role. This technical guide provides a comprehensive overview of the involvement of CYP2C19 in the bioactivation of clopidogrel, with a focus on the impact of genetic polymorphisms, detailed experimental protocols for assessment, and the clinical implications for drug development and personalized medicine.

Introduction

Clopidogrel exerts its antiplatelet effect by irreversibly binding to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation. However, clopidogrel itself is inactive and requires a two-step oxidative metabolism in the liver to be converted to its active metabolite (clopidogrel-H4).[1][2] The cytochrome P450 (CYP) superfamily of enzymes is central to this activation, with CYP2C19 being a key contributor to both metabolic steps.[3][4]

Genetic variations within the CYP2C19 gene can lead to significant inter-individual differences in enzyme activity, categorizing individuals into distinct metabolizer phenotypes: ultrarapid, extensive (normal), intermediate, and poor metabolizers.[2] These genetic differences have profound implications for clopidogrel's efficacy and safety, as individuals with reduced CYP2C19 function exhibit lower levels of the active metabolite, leading to diminished platelet inhibition and an increased risk of major adverse cardiovascular events, such as stent thrombosis.[1][3] Conversely, ultrarapid metabolizers may have a higher risk of bleeding.[3] This guide delves into the intricate details of CYP2C19's role in clopidogrel activation, providing the necessary technical information for researchers and drug development professionals.

The Metabolic Activation Pathway of Clopidogrel

Clopidogrel undergoes a complex metabolic pathway, with only a fraction of the orally administered dose being converted to its active form. The majority is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative.[5] The therapeutically relevant pathway involves two sequential oxidative steps mediated by CYP enzymes in the liver.

The first step is the conversion of clopidogrel to 2-oxo-clopidogrel. Several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19, are involved in this initial oxidation.[4] The second step involves the further oxidation of 2-oxo-clopidogrel to the active thiol metabolite, clopidogrel-H4. CYP2C19, along with CYP2B6, CYP2C9, and CYP3A4, contributes to this final activation step.[3][4] The active metabolite then enters the systemic circulation to exert its antiplatelet effect.

Data Presentation

The genetic polymorphisms in CYP2C19 significantly influence the pharmacokinetics and pharmacodynamics of clopidogrel. The following tables summarize key quantitative data related to CYP2C19 allele frequencies, their impact on the active metabolite exposure, and the resulting platelet inhibition.

Table 1: CYP2C19 Allele Frequencies in Major Ethnic Populations

| Allele | Function | Caucasian | African American | East Asian | South Asian |

| 1 | Normal Function | ~75-85% | ~75-85% | ~55-70% | ~60-75% |

| 2 | Loss-of-Function | ~15% | ~15-20% | ~29-35% | ~25-35% |

| 3 | Loss-of-Function | <1% | <1% | ~5-9% | ~1-5% |

| 17 | Increased Function | ~18-22% | ~18-22% | ~1-5% | ~15-20% |

| Data compiled from multiple sources.[6][7][8][9][10] |

Table 2: Influence of CYP2C19 Genotype on the Pharmacokinetics of Clopidogrel's Active Metabolite (Clopidogrel-H4)

| CYP2C19 Phenotype | Genotype Examples | Cmax (ng/mL) [Mean ± SD] | AUC (ng·h/mL) [Mean ± SD] |

| Ultrarapid Metabolizer | 1/17, 17/17 | Higher than EM | Higher than EM |

| Extensive Metabolizer | 1/1 | 19.77 ± 10.21 | 32.81 ± 18.94 |

| Intermediate Metabolizer | 1/2, 1/3 | 12.34 ± 6.87 | 21.56 ± 12.45 |

| Poor Metabolizer | 2/2, 2/3, 3/3 | 7.45 ± 4.12 | 12.03 ± 7.98 |

| Pharmacokinetic parameters following a 300 mg loading dose of clopidogrel. Data adapted from various studies.[2][11][12] |

Table 3: Effect of CYP2C19 Genotype on Clopidogrel-Mediated Platelet Inhibition

| CYP2C19 Phenotype | Genotype Examples | Platelet Aggregation (%) [Mean ± SD] | VASP-PRI (%) [Mean ± SD] |

| Ultrarapid Metabolizer | 1/17, 17/17 | Lower than EM | Lower than EM |

| Extensive Metabolizer | 1/1 | 40.3 ± 15.2 | 57.5 ± 12.8 |

| Intermediate Metabolizer | 1/2, 1/3 | 52.8 ± 14.9 | 70.0 ± 11.5 |

| Poor Metabolizer | 2/2, 2/3, 3/3 | 65.1 ± 12.7 | 79.8 ± 9.4 |

| Platelet inhibition measured after a standard maintenance dose of 75 mg clopidogrel. Platelet aggregation induced by 20 µM ADP. VASP-PRI: Vasodilator-Stimulated Phosphoprotein-Platelet Reactivity Index. Higher values indicate lower platelet inhibition. Data compiled from multiple sources.[1][11][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of CYP2C19 in clopidogrel metabolism and its pharmacodynamic effects.

CYP2C19 Genotyping (PCR-RFLP)

This protocol describes the genotyping of the common CYP2C19*2 (G681A) loss-of-function allele using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

Materials:

-

Genomic DNA extracted from whole blood

-

PCR primers for CYP2C19*2:

-

Forward: 5'-AATTACAACCAGAGCTTGGC-3'

-

Reverse: 5'-TATCACTTTCCATAAAAGCAAG-3'

-

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

SmaI restriction enzyme

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA loading dye

-

DNA size standard

-

Thermal cycler

Procedure:

-

PCR Amplification:

-

Set up a 25 µL PCR reaction containing: 100 ng genomic DNA, 1X PCR buffer, 200 µM each dNTP, 0.4 µM each primer, and 1 unit of Taq DNA polymerase.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 94°C for 5 minutes

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final extension: 72°C for 7 minutes

-

-

-

Restriction Digestion:

-

To 10 µL of the PCR product, add 1 µL of SmaI restriction enzyme (10 U/µL) and 2 µL of the corresponding 10X reaction buffer. Add 7 µL of nuclease-free water.

-

Incubate the mixture at 30°C for 3 hours.

-

-

Gel Electrophoresis:

-

Load the digested products onto a 3% agarose gel containing a fluorescent DNA stain.

-

Run the electrophoresis at 100V for 45-60 minutes.

-

-

Genotype Determination:

-

Visualize the DNA fragments under UV light.

-

Wild-type (1/1): Two bands at 120 bp and 49 bp.

-

Heterozygous (1/2): Three bands at 169 bp, 120 bp, and 49 bp.

-

Homozygous mutant (2/2): One band at 169 bp.

-

In vitro Metabolism of Clopidogrel using Human Liver Microsomes (HLMs)

This protocol outlines a method to study the in vitro metabolism of clopidogrel to its metabolites using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Clopidogrel hydrobromide

-

2-oxo-clopidogrel (for kinetic studies of the second step)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Incubator/water bath at 37°C

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Incubation Mixture Preparation:

-

Prepare a reaction mixture (final volume 200 µL) in a microcentrifuge tube containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 mg/mL HLMs

-

Clopidogrel (at various concentrations for kinetic studies, e.g., 1-100 µM)

-

NADPH regenerating system.

-

-

-

Metabolic Reaction:

-

Pre-incubate the mixture of HLMs, buffer, and clopidogrel at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the formation of 2-oxo-clopidogrel and the active metabolite (after derivatization).

-

-

Enzyme Kinetics:

-

To determine kinetic parameters (Km and Vmax), vary the substrate concentration (clopidogrel or 2-oxo-clopidogrel) and measure the initial velocity of metabolite formation. Plot the data using Michaelis-Menten or Lineweaver-Burk plots.[14]

-

Quantification of Clopidogrel Active Metabolite in Plasma using LC-MS/MS

The active thiol metabolite of clopidogrel is unstable. This protocol includes a crucial stabilization step.

Materials:

-

Human plasma collected in K2EDTA tubes

-

2-bromo-3'-methoxyacetophenone (MPB) for derivatization

-

Internal standard (e.g., clopidogrel-d4)

-

Acetonitrile for protein precipitation

-

Formic acid

-

UHPLC-MS/MS system

Procedure:

-

Sample Collection and Stabilization:

-

Immediately after blood collection into K2EDTA tubes, add a solution of MPB in acetonitrile to the whole blood to a final concentration of ~25 mM to derivatize and stabilize the active metabolite.

-

Gently mix and incubate at room temperature for 30 minutes.

-

Centrifuge to separate plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma, add the internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect the derivatized active metabolite and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantify the analyte by comparing its peak area ratio to the internal standard against a calibration curve.[15][16][17]

-

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold standard for assessing platelet function.

Materials:

-

Citrated whole blood

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Adenosine diphosphate (ADP) as an agonist

-

Aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).

-

-

Platelet Aggregation Measurement:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add ADP to a final concentration of 5 µM or 20 µM.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

VASP Phosphorylation Assay

This flow cytometry-based assay specifically measures the inhibition of the P2Y12 receptor.

Materials:

-

Citrated whole blood

-

VASP/P2Y12 analysis kit (containing prostaglandin (B15479496) E1 (PGE1) and ADP)

-

Fixation and permeabilization reagents

-

Fluorescently labeled anti-VASP-P antibody

-

Flow cytometer

Procedure:

-

Platelet Stimulation:

-

Incubate whole blood samples with PGE1 alone and with PGE1 plus ADP. PGE1 stimulates VASP phosphorylation, while ADP, acting via the P2Y12 receptor, inhibits this phosphorylation.

-

-

Cell Fixation and Permeabilization:

-

Fix the cells with a formaldehyde-based solution.

-

Permeabilize the platelet membrane with a detergent to allow antibody access to the intracellular VASP protein.

-

-

Immunostaining:

-

Incubate the permeabilized cells with a fluorescently labeled monoclonal antibody specific for the phosphorylated form of VASP (VASP-P).

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the platelet population.

-

-

Calculation of Platelet Reactivity Index (PRI):

Visualizations of Workflows and Relationships

The following diagrams illustrate the experimental workflow for assessing CYP2C19-mediated clopidogrel response and the relationship between genotype and clinical outcomes.

Conclusion

The metabolic activation of clopidogrel is a complex process where CYP2C19 plays a crucial and clinically relevant role. Genetic polymorphisms in CYP2C19 are major determinants of the variability in clopidogrel response, impacting both the pharmacokinetic exposure to the active metabolite and the pharmacodynamic antiplatelet effect. A thorough understanding of this relationship, facilitated by robust experimental methodologies as detailed in this guide, is essential for the development of novel antiplatelet therapies and for the implementation of personalized medicine strategies to optimize patient outcomes. The data and protocols presented herein serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and cardiovascular medicine.

References

- 1. Genetic variation of CYP2C19 affects both pharmacokinetic and pharmacodynamic responses to clopidogrel but not prasugrel in aspirin-treated patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiologically-Based Pharmacokinetic-Pharmacodynamics Model Characterizing CYP2C19 Polymorphisms to Predict Clopidogrel Pharmacokinetics and Its Anti-Platelet Aggregation Effect Following Oral Administration to Coronary Artery Disease Patients With or Without Diabetes [frontiersin.org]

- 3. Pharmacokinetics and pharmacodynamics following maintenance doses of prasugrel and clopidogrel in Chinese carriers of CYP2C19 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multi-ethnic Distribution of Clinically Relevant CYP2C Genotypes and Haplotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of CYP2C19 Genetic Polymorphism in a Large Ethnic Hakka Population in Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The effect of CYP2C19 genotype on the time course of platelet aggregation inhibition after clopidogrel administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scholars@Duke publication: Dosing clopidogrel based on CYP2C19 genotype and the effect on platelet reactivity in patients with stable cardiovascular disease. [scholars.duke.edu]

- 14. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 20. biocytex.fr [biocytex.fr]

- 21. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of P2Y12 Inhibition: A Technical History of Thienopyridine Antiplatelet Agents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and development of thienopyridine antiplatelet agents, a class of drugs that has revolutionized the management of atherothrombotic diseases. From the serendipitous discovery of ticlopidine (B1205844) to the pharmacologically optimized prasugrel (B1678051), this document details the scientific journey, key experimental methodologies, and pivotal clinical data that have shaped our understanding and application of P2Y12 receptor antagonism.

The Dawn of a New Antiplatelet Strategy: Ticlopidine

The story of thienopyridines begins not with a targeted search for an antiplatelet agent, but during a broader exploration of compounds with anti-inflammatory properties in the 1970s. Ticlopidine emerged from this screening, demonstrating potent and novel antiplatelet activity.[1] It was the first of its class to be identified as an inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[2]

Subsequent preclinical studies in various animal models confirmed its antithrombotic effects.[3][4] However, its clinical development was marked by the discovery of a significant and sometimes life-threatening side effect: neutropenia, a severe reduction in white blood cells. This adverse effect, occurring in approximately 0.8% to 1% of patients, necessitated careful monitoring and limited its widespread use.[5][6] Despite this, ticlopidine's efficacy in preventing thrombotic events was established in two landmark clinical trials: the Ticlopidine Aspirin (B1665792) Stroke Study (TASS) and the Canadian American Ticlopidine Study (CATS).[5][6][7][8] These trials demonstrated its superiority over placebo and, in some patient populations, aspirin in reducing the risk of stroke.[7][8]

Refining the Paradigm: The Advent of Clopidogrel (B1663587)

The significant hematological side effects of ticlopidine spurred the search for a safer alternative. This led to the development of clopidogrel, a second-generation thienopyridine. Structurally related to ticlopidine, clopidogrel was found to have a more favorable safety profile, with a much lower incidence of neutropenia.[9]

Like its predecessor, clopidogrel is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its antiplatelet effect.[10] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation.[10][11] The efficacy and safety of clopidogrel were rigorously evaluated in several large-scale clinical trials. The Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events (CAPRIE) trial demonstrated that clopidogrel was modestly more effective than aspirin in reducing the combined risk of ischemic stroke, myocardial infarction, or vascular death in patients with atherosclerotic vascular disease.[12][13][14][15] The Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) trial established the benefit of adding clopidogrel to aspirin in patients with acute coronary syndromes without ST-segment elevation, showing a significant reduction in major cardiovascular events.[16][17][18][19][20]

Enhancing Potency and Predictability: The Rise of Prasugrel

Despite the success of clopidogrel, inter-individual variability in response, partly due to genetic polymorphisms in the cytochrome P450 enzymes responsible for its activation, remained a clinical challenge. This led to the development of prasugrel, a third-generation thienopyridine designed for more efficient and consistent metabolic activation.[21]

Prasugrel's metabolic pathway is more direct than that of clopidogrel, leading to a more rapid onset of action and greater and more consistent inhibition of platelet aggregation.[21] The pivotal TRITON-TIMI 38 trial directly compared prasugrel with clopidogrel in patients with acute coronary syndromes undergoing percutaneous coronary intervention (PCI).[22][23][24][25][26] The results showed that prasugrel was more effective than clopidogrel in reducing the primary endpoint of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[22][23][24][25][26] However, this increased efficacy came at the cost of a higher risk of major bleeding.[22][24]

Quantitative Data Summary

The following tables summarize key preclinical and clinical data for the major thienopyridine antiplatelet agents.

Table 1: Preclinical Efficacy of Thienopyridine Active Metabolites